molecular formula C7H9NO B1438120 3-(2-Methylcyclopropyl)-3-oxopropanenitrile CAS No. 1152599-39-7

3-(2-Methylcyclopropyl)-3-oxopropanenitrile

Cat. No.: B1438120
CAS No.: 1152599-39-7
M. Wt: 123.15 g/mol
InChI Key: MPJRVMZFXQWABX-UHFFFAOYSA-N
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Description

3-(2-Methylcyclopropyl)-3-oxopropanenitrile (CAS 1152599-39-7) is a high-purity chemical compound offered for research and development purposes. This nitrile-functionalized ketone features a methyl-substituted cyclopropyl ring, making it a versatile and valuable building block in organic synthesis . With a molecular formula of C7H9NO and a molecular weight of 123.15 g/mol, it is characterized by its specific SMILES structure, CC1CC1C(=O)CC#N . The compound's structure combines a ketone and a nitrile group, separated by a methylene unit, which can be exploited in various chemical transformations. Researchers value this scaffold for constructing more complex molecules, particularly in medicinal chemistry and agrochemical research, where the cyclopropyl group is a key motif for modulating biological activity and metabolic stability. Available in various quantities from global suppliers, this product is intended for use in a laboratory setting by qualified professionals only . Safety and Handling: This product is classified as a dangerous substance. It carries the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment such as a fume hood. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, first-aid, and disposal information. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for use in humans or animals.

Properties

IUPAC Name

3-(2-methylcyclopropyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-4-6(5)7(9)2-3-8/h5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJRVMZFXQWABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Chiral Building Block for Kinase Inhibitor Scaffolds[1][2][3]

Part 1: Executive Summary & Structural Logic

Compound Identity

  • IUPAC Name: 3-(2-Methylcyclopropyl)-3-oxopropanenitrile[1][2][3]

  • Common Designation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Oxo-2-methylcyclopropanepropanenitrile[1][3]
    
  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 123.15 g/mol [1][3]

  • Key Precursor CAS: 71441-77-5 (Methyl 2-methylcyclopropanecarboxylate)[1][2][3][4]

Technical Significance 3-(2-Methylcyclopropyl)-3-oxopropanenitrile is a specialized ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-ketonitrile intermediate used primarily in the synthesis of heterocyclic pharmacophores .[1][3] It serves as a direct precursor to aminopyrazoles and pyrimidines, which are the foundational scaffolds for Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors.[2][3]

Unlike the simple cyclopropyl analog (found in early-generation inhibitors), the 2-methyl substitution introduces a critical stereochemical handle.[1][2][3] This methyl group breaks the symmetry of the ring, creating cis and trans isomers that allow medicinal chemists to:

  • Tune Metabolic Stability: The methyl group can block metabolic hot-spots on the ring.[1][3]

  • Enhance Selectivity: The additional steric bulk forces specific binding conformations within the ATP-binding pocket of kinases.[1][3]

Part 2: Chemical Structure & Physical Properties[1][3][5][6][7]

The compound consists of a reactive nitrile tail and a cyclopropyl ketone head.[3] The "2-methyl" position creates two chiral centers on the ring, resulting in four possible stereoisomers.[2] The trans diastereomer is thermodynamically favored and is the standard synthetic target.[3]

Predicted Physicochemical Profile (Data derived from structural analogs and computational models)

PropertyValue / DescriptionSignificance
Physical State Viscous Oil / Low-melting SolidHandling requires warming for quantitative transfer.[1][2][3]
Boiling Point ~120–125°C (at 10 Torr)High boiling point allows for high-temp condensation reactions.[1][3]
LogP (Predicted) ~0.8 – 1.1Lipophilicity is optimized for membrane permeability in drug fragments.[3]
pKa (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-proton)
~9.5 – 10.5The methylene protons between the carbonyl and nitrile are highly acidic, facilitating alkylation.[3]
Stereochemistry Trans-isomer (major) / Cis-isomer (minor)The trans configuration minimizes steric strain between the carbonyl and methyl groups.[1][3]
Part 3: Synthesis & Experimental Protocols

The synthesis of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile is a two-stage process:

  • Stereoselective Cyclopropanation: Formation of the ester precursor.[3]

  • Claisen-Type Condensation: Conversion of the ester to the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -ketonitrile.[1][3]
    
Stage 1: Precursor Synthesis (Corey-Chaykovsky Reaction)

Target: Methyl 2-methylcyclopropanecarboxylate (CAS 71441-77-5)[1][2][3][4]

This step establishes the cyclopropane ring.[3] The reaction of methyl crotonate with dimethylsulfoxonium methylide yields the trans-isomer with high diastereoselectivity.[1][2][3]

Stage 2: Formation of the

-Ketonitrile

Target: 3-(2-Methylcyclopropyl)-3-oxopropanenitrile[1][2][3]

Mechanism: A crossed Claisen condensation where the acetonitrile anion (generated by a strong base) attacks the ester carbonyl.[3]

Reagents:

  • Methyl 2-methylcyclopropanecarboxylate (1.0 equiv)[1][2][3][4]

  • Acetonitrile (anhydrous, solvent & reagent)[2][3][5][6][7]

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv) or KOtBu[2]

  • THF (anhydrous)[3]

Detailed Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Deprotonation: Charge flask with NaH (1.5 equiv) and anhydrous THF. Cool to 0°C. Add anhydrous acetonitrile (1.2 equiv) dropwise over 30 minutes. The solution may turn slightly yellow, indicating the formation of the cyanomethyl anion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Condensation: Warm the anion solution to room temperature (RT) and stir for 30 minutes.

  • Addition: Cool back to 0°C. Add Methyl 2-methylcyclopropanecarboxylate (1.0 equiv) dropwise.

  • Reflux: Heat the mixture to 60–70°C for 4–6 hours. Note: Evolution of methanol gas drives the equilibrium forward.[2][3]

  • Quench: Cool to 0°C. Carefully quench with water (exothermic/hydrogen evolution).

  • Workup: Acidify the aqueous layer to pH ~4 with 1N HCl. Extract with Ethyl Acetate (3x).[3][8] The product resides in the organic layer.[3]

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).[3]
    

Critical Control Point: The reaction generates the enolate salt of the product.[3] Acidification is required to isolate the neutral nitrile species.[3]

Part 4: Reactivity & Applications (Pathway Visualization)[1][3]

The primary utility of this compound is its reactivity with hydrazines and amidines to form 5-membered and 6-membered heterocycles.[1][2][3]

Mechanism: Knorr Pyrazole Synthesis

Reaction with hydrazine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) yields 3-amino-5-(2-methylcyclopropyl)pyrazole .[1][3] This is the "warhead" scaffold for many kinase inhibitors.[3] The cyclopropyl group fits into the hydrophobic pocket of the enzyme, while the amino group forms hydrogen bonds with the hinge region.[2][3]
Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Target Synthesis cluster_2 Pharmaceutical Application Crotonate Methyl Crotonate (Alkene) Ester Methyl 2-methyl- cyclopropanecarboxylate (CAS 71441-77-5) Crotonate->Ester Cyclopropanation (DMSO, 60°C) Ylide Corey's Ylide (Me2S(O)CH2) Ylide->Ester Target 3-(2-Methylcyclopropyl)- 3-oxopropanenitrile (Target Scaffold) Ester->Target Claisen Condensation (NaH, THF, 70°C) Acetonitrile Acetonitrile (Anion Source) Acetonitrile->Target Pyrazole Aminopyrazole Intermediate Target->Pyrazole Cyclization (EtOH, Reflux) Hydrazine Hydrazine (N2H4) Hydrazine->Pyrazole Drug Kinase Inhibitor (e.g., JAK/Tyrosine) Pyrazole->Drug Coupling & Optimization

Caption: Synthetic workflow from raw alkene precursors to the final kinase inhibitor scaffold via the beta-ketonitrile intermediate.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification

  • Acute Toxicity: Nitriles are toxic by ingestion and skin absorption (metabolized to cyanide).[3]

  • Flammability: The compound and its precursors (acetonitrile) are flammable.[3][5][6]

  • Reactivity: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -position is acidic; avoid inadvertent contact with strong bases unless under controlled reaction conditions.[1][3]
    

Self-Validating Safety Protocol

  • Cyanide Monitoring: When working with nitriles and strong acids/bases, keep a cyanide antidote kit available.[3]

  • Quench Validation: During the NaH quench (Step 6 of synthesis), add water dropwise and monitor internal temperature. Do not proceed to extraction until gas evolution ceases completely.[3]

  • Waste Disposal: Aqueous waste from the workup contains cyanide salts and must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.[3]

References
  • Precursor Synthesis: Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. ACS Publications.[3] (Methodology for the cyclopropane ring formation). [3]

  • General Reactivity: Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.[1][3] PMC (NIH).[3] (Review of heterocycle formation from beta-keto nitriles).

  • Analogous Protocols: Synthesis method of ruxolitinib intermediate. (Patent describing the cyclopentyl analog synthesis using the exact NaH/Acetonitrile method).

  • Compound Data: Methyl 2-methylcyclopropane-1-carboxylate (Precursor).[1][2][3] PubChem.[3][4][9] [3]

Sources

An In-depth Technical Guide to the pKa and Acidity of α-Protons in 3-(2-Methylcyclopropyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the factors governing the acidity of the α-protons in 3-(2-methylcyclopropyl)-3-oxopropanenitrile. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of functionally complex small molecules. We will explore the theoretical underpinnings of its acidity, present methodologies for its empirical determination and computational prediction, and synthesize this information to provide a well-reasoned estimation of its pKa.

Introduction: The Significance of Acidity in Drug Development

The acid dissociation constant (pKa) is a critical parameter in drug discovery and development. It profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, permeability, metabolic stability, and target binding affinity.[1] For a molecule like 3-(2-methylcyclopropyl)-3-oxopropanenitrile, understanding the acidity of the α-proton is paramount for predicting its behavior in biological systems and for designing effective synthetic and formulation strategies.

The molecule , 3-(2-methylcyclopropyl)-3-oxopropanenitrile, possesses a unique combination of functional groups that collectively influence the acidity of the α-proton situated between the carbonyl and nitrile groups.

Theoretical Framework: Factors Influencing α-Proton Acidity

The acidity of the α-protons in 3-(2-methylcyclopropyl)-3-oxopropanenitrile is significantly enhanced by the cumulative electronic effects of the adjacent carbonyl, nitrile, and cyclopropyl groups. The pKa values for α-hydrogens in typical aldehydes and ketones range from 16-21, a marked increase in acidity compared to alkanes (pKa ~50), which is attributed to the resonance stabilization of the resulting enolate anion.[2][3][4]

The acidity of the α-proton is dictated by the stability of its conjugate base, the carbanion. The more stable the carbanion, the stronger the acid. In this case, three primary factors contribute to the stability of the carbanion formed upon deprotonation:

  • Inductive and Resonance Effects of the Carbonyl and Nitrile Groups: Both the ketone and the nitrile functionalities are potent electron-withdrawing groups. They stabilize the adjacent carbanion through a combination of inductive withdrawal of electron density and, more importantly, resonance delocalization of the negative charge onto the electronegative oxygen and nitrogen atoms.[5][6] Compounds with a methylene group flanked by two such electron-withdrawing groups, known as β-dicarbonyl or related active methylene compounds, exhibit significantly lower pKa values than their monocarbonyl counterparts.[7][8] For instance, acetylacetone (a β-diketone) has a pKa of about 9, and malononitrile (a dinitrile) has a pKa of 11.[9][10][11]

  • Electronic Contribution of the Cyclopropyl Group: The cyclopropyl group, while being an alkyl group, exhibits unique electronic properties due to the high s-character of its C-C bonds, which are often described as "bent" or "banana" bonds.[12] This allows the cyclopropyl ring to engage in conjugation and stabilize an adjacent carbanion, behaving in a manner analogous to a vinyl group. This stabilization further increases the acidity of the α-proton.

  • Inductive Effect of the Methyl Substituent: The methyl group on the cyclopropyl ring is an electron-donating group. While its effect is transmitted through the cyclopropyl ring, it is expected to have a minor destabilizing effect on the carbanion compared to the powerful stabilizing effects of the carbonyl and nitrile groups.

pKa Estimation from Analogous Structures

To estimate the pKa of 3-(2-methylcyclopropyl)-3-oxopropanenitrile, we can compare it to structurally related compounds.

CompoundStructurepKa in WaterReference(s)
AcetylacetoneCH₃COCH₂COCH₃~9.0[11]
MalononitrileNCCH₂CN~11[10][13]
Ethyl CyanoacetateNCCH₂CO₂Et~9 (Predicted)[14][15][16]
AcetoneCH₃COCH₃~20[17]

Given the presence of both a strong electron-withdrawing ketone and a nitrile group, the acidity of the α-proton in the target molecule is expected to be significantly higher than that of acetone. The combined resonance and inductive effects of the keto and cyano groups will likely result in a pKa value in the range of the more acidic β-dicarbonyl compounds. The additional stabilization from the cyclopropyl group would further lower the pKa. Considering these factors, a reasonable estimate for the pKa of 3-(2-methylcyclopropyl)-3-oxopropanenitrile in water would be in the range of 7-9 .

Methodologies for pKa Determination

Accurate determination of the pKa value requires experimental measurement or high-level computational prediction. This section outlines the primary methodologies available to researchers.

Experimental Determination

Several robust experimental techniques can be employed for the determination of pKa values.[18] The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration: This is a highly precise and common method for pKa determination.[19] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH with an electrode. The pKa is determined from the inflection point of the resulting titration curve.

UV-Vis Spectrophotometry: This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra, which is likely for this compound due to the conjugated system that would be present in the enolate.[19] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve is generated from which the pKa can be determined.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine pKa values by monitoring the chemical shift changes of specific nuclei (typically ¹H or ¹³C) as a function of pH.[20][21] The chemical shifts of nuclei near the site of ionization are often sensitive to the protonation state. Plotting the chemical shift against pH yields a titration curve from which the pKa can be extracted.[18][22]

G cluster_prep Sample Preparation cluster_methods Measurement Technique cluster_analysis Data Analysis prep Prepare solutions of known concentration in appropriate solvent system (e.g., aqueous-organic mixture) pot Potentiometric Titration: Titrate with acid/base, record pH prep->pot Select Method spec Spectrophotometric Titration: Record absorbance vs. pH prep->spec Select Method nmr NMR Titration: Record chemical shift vs. pH prep->nmr Select Method plot Plot measured parameter (pH, Abs, δ) vs. titrant volume or pH pot->plot spec->plot nmr->plot fit Fit data to Henderson-Hasselbalch or sigmoid function plot->fit pka Determine pKa from inflection point or curve fit fit->pka

Caption: Experimental workflow for pKa determination.

Computational Prediction

In silico methods provide a powerful alternative or complement to experimental pKa determination, especially in the early stages of drug discovery.[1][23] These methods range from empirical quantitative structure-property relationship (QSPR) models to more rigorous quantum mechanical (QM) calculations.[24]

Quantum Mechanical (QM) Methods: QM approaches, particularly those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions.[25] These calculations determine the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment.

G cluster_model Molecular Modeling cluster_qm Quantum Mechanical Calculation cluster_pka pKa Calculation build Build 3D structures of the protonated acid (HA) and conjugate base (A⁻) geom Optimize geometries in a solvated model (e.g., PCM) build->geom energy Calculate Gibbs free energies (G) of HA and A⁻ geom->energy delta_g Calculate ΔG_sol = G(A⁻) + G(H⁺) - G(HA) energy->delta_g pka_calc Calculate pKa = ΔG_sol / (2.303 * RT) delta_g->pka_calc

Sources

Role of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile in Medicinal Chemistry

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the quest for novel molecular architectures that can confer advantageous pharmacological properties is relentless. Small molecules with unique three-dimensional shapes and tailored electronic features are the bedrock of innovative therapeutics. This guide delves into the medicinal chemistry potential of 3-(2-methylcyclopropyl)-3-oxopropanenitrile, a fascinating, yet underexplored, chemical entity. While not a drug in itself, its constituent parts—the strained cyclopropyl ring and the versatile nitrile group—are hallmarks of successful pharmaceuticals. This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive analysis of its structural attributes, potential applications as a synthetic intermediate, and the strategic rationale for its use in drug design. We will dissect the molecule's core components, extrapolate from closely related analogs, and propose data-driven strategies for its incorporation into drug discovery programs.

Molecular Architecture and Physicochemical Profile

3-(2-Methylcyclopropyl)-3-oxopropanenitrile is a β-ketonitrile featuring a methyl-substituted cyclopropyl ring. This combination of functionalities imparts a unique set of physicochemical properties that are highly relevant for medicinal chemistry.

PropertyValueSource
Molecular Formula C₇H₉NOInferred
Molecular Weight 123.15 g/mol Inferred
Topological Polar Surface Area 40.9 Ų[1]
XLogP3 ~0.7Estimated
Hydrogen Bond Acceptors 2[2]
Rotatable Bond Count 2[2]

The molecule's modest size, low rotatable bond count, and balanced lipophilicity position it as an attractive starting point for fragment-based drug discovery or as a scaffold for more complex lead compounds.

Caption: 2D structure of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile.

The Strategic Value of the Constituent Moieties

The Cyclopropyl Group: A Tool for Metabolic Stability and Conformational Constraint

The cyclopropane ring is a highly valued substituent in medicinal chemistry.[3] Its strained three-membered ring imparts unique properties:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can be a deliberate strategy to block metabolic hotspots in a lead compound, thereby increasing its half-life and bioavailability.[4] The methyl group on the cyclopropane ring in our topic molecule could further influence metabolic pathways, potentially directing metabolism away from the ring itself.

  • Conformational Rigidity: The cyclopropyl group introduces a degree of conformational constraint, which can be advantageous for locking a molecule into a bioactive conformation for optimal target binding.[4] This reduction in rotatable bonds can also improve the entropy of binding.

  • Improved Physicochemical Properties: Incorporating a cyclopropyl group increases the fraction of sp3-hybridized carbons, which can improve solubility and reduce the risk of off-target toxicities associated with planar, aromatic systems.

It is important to note, however, that cyclopropylamines have been associated with mechanism-based inhibition of CYP enzymes through the formation of reactive intermediates.[4] While 3-(2-methylcyclopropyl)-3-oxopropanenitrile is not a cyclopropylamine, this potential liability should be considered if the molecule is modified to include a nitrogen atom adjacent to the ring.

The Nitrile Group: A Versatile Pharmacophore and Bioisostere

The nitrile group is a common feature in over 30 approved pharmaceutical agents and many more in clinical development.[5][6] Its utility stems from its unique electronic properties and small size.

  • Bioisosteric Replacement: The nitrile group is a classical bioisostere for several functional groups, including carbonyls, hydroxyls, and even halogens.[7][8] This allows for the fine-tuning of a molecule's properties without drastic changes to its overall shape. For example, replacing a carbonyl group with a nitrile can alter the molecule's hydrogen bonding capacity and metabolic stability.

  • Target Interactions: The strong dipole moment of the nitrile group allows it to participate in favorable interactions with protein targets. It can act as a hydrogen bond acceptor and engage in polar interactions within a binding pocket.[5][6]

  • Metabolic Resistance: In most cases, the nitrile group is metabolically robust and passes through the body unchanged.[5][6] This makes it a reliable functional group for inclusion in drug candidates.

  • Reversible Covalent Inhibition: In certain contexts, such as in dipeptidyl peptidase IV (DPP-IV) inhibitors, an α-amino nitrile can undergo a reversible nucleophilic attack from a serine residue in the enzyme's active site, leading to potent and prolonged inhibition.[6]

G cluster_molecule 3-(2-Methylcyclopropyl)-3-oxopropanenitrile cluster_properties Medicinal Chemistry Roles Cyclopropyl Cyclopropyl Moiety Metabolic_Stability ↑ Metabolic Stability Cyclopropyl->Metabolic_Stability Conformational_Rigidity ↑ Conformational Rigidity Cyclopropyl->Conformational_Rigidity Nitrile Nitrile Moiety Bioisostere Bioisostere (e.g., for C=O) Nitrile->Bioisostere Target_Binding H-Bond Acceptor Nitrile->Target_Binding ADME ↑ Bioavailability Metabolic_Stability->ADME Target_Binding->ADME

Caption: Key roles of the cyclopropyl and nitrile moieties in drug design.

Potential Therapeutic Applications as a Synthetic Intermediate

While 3-(2-methylcyclopropyl)-3-oxopropanenitrile itself is not an active pharmaceutical ingredient, its true value lies in its role as a versatile synthetic building block. The closely related analog, 3-cyclopropyl-3-oxopropanenitrile, is used in the synthesis of novel 5-amino pyrazole derivatives with activity against breast cancer cell lines, and in the design of N-pyrazole and N'-thiazole urea inhibitors of MAP kinase p38α.[2]

This provides a strong rationale for the use of 3-(2-methylcyclopropyl)-3-oxopropanenitrile in similar synthetic strategies. The β-ketonitrile moiety is a classic precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

start 3-(2-Methylcyclopropyl)- 3-oxopropanenitrile intermediate Condensation with Hydrazine Derivatives start->intermediate product 5-(2-Methylcyclopropyl)- 1H-pyrazol-3-amine Derivatives intermediate->product application Potential Kinase Inhibitors (e.g., MAP p38α) or Anticancer Agents product->application

Caption: Proposed synthetic utility of 3-(2-methylcyclopropyl)-3-oxopropanenitrile.

The presence of the methyl group on the cyclopropyl ring offers an additional vector for exploring structure-activity relationships (SAR). The stereochemistry of this methyl group could also have a significant impact on the biological activity of the final compounds, as has been observed in other cyclopropyl-containing drugs.[9]

Experimental Protocols

Proposed Synthesis of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile

This protocol is a general procedure based on the acylation of acetonitrile.

Materials:

  • 2-Methylcyclopropanecarbonyl chloride

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add acetonitrile (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve 2-methylcyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous THF.

  • Add the solution of the acid chloride dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.

Synthesis of a 5-(2-Methylcyclopropyl)-1H-pyrazol-3-amine Derivative

This protocol outlines the synthesis of a pyrazole derivative, a common scaffold for kinase inhibitors.

Materials:

  • 3-(2-Methylcyclopropyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 3-(2-methylcyclopropyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Fit the flask with a condenser and heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield the desired pyrazole derivative.

Conclusion and Future Outlook

3-(2-Methylcyclopropyl)-3-oxopropanenitrile represents a promising, albeit underutilized, building block in medicinal chemistry. The strategic combination of a metabolically robust and conformationally constraining cyclopropyl group with a versatile and interactive nitrile functionality makes it an ideal starting point for the synthesis of novel heterocyclic compounds. Extrapolating from its close analog, 3-cyclopropyl-3-oxopropanenitrile, there is a strong basis for its application in the development of kinase inhibitors and other therapeutic agents. The additional methyl group provides a handle for fine-tuning SAR and exploring the impact of stereochemistry on biological activity. It is the author's belief that the thoughtful incorporation of scaffolds like 3-(2-methylcyclopropyl)-3-oxopropanenitrile into drug discovery pipelines will continue to be a fruitful endeavor, paving the way for the next generation of innovative medicines.

References

  • SIOC Journals.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

  • Zhu, Z., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23). [Link]

  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.).
  • BLD Pharm. 95882-33-0|3-Cyclopentyl-3-oxopropanenitrile.
  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • Sincere Chemicals. cyclopropyl ketone.
  • Procter, D. J., & Liu, Y. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Altmann, K.-H., et al. (2015). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. OAK Open Access Archive. [Link]

  • ECHEMI. 118431-88-2, 3-Cyclopropyl-3-oxopropanenitrile Formula.
  • ResearchGate. (2009). ChemInform Abstract: Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. [Link]

  • PubChem. 3-Cyclopropyl-3-oxopropanenitrile. [Link]

  • Biosynce. 3-Cyclopropyl-3-oxopropanenitrile CAS 118431-88-2. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of Cyclopropane Derivatives in Chemical Innovation: Focus on Methyl 3-Cyclopropyl-3-oxopropanoate. [Link]

  • Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Methyl 3-Cyclopropyl-3-oxopropanoate: A Gateway to Advanced Chemical Structures. [Link]

  • iChemical. 3-Cyclopropyl-3-oxopropanenitrile, CAS No. 118431-88-2. [Link]

  • Google Patents.

Sources

The Methylcyclopropyl Motif in Drug Design: A Guide to Navigating Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl ring has become a cornerstone in modern medicinal chemistry, valued for its ability to impart conformational rigidity, improve potency, and enhance metabolic stability.[1][2] The addition of a methyl group to this scaffold—creating the methylcyclopropyl motif—offers further opportunities to fine-tune steric interactions and block potential sites of metabolism. However, the metabolic fate of this moiety is not always straightforward. While often employed to increase a drug's half-life, the strained ring system can also be susceptible to unexpected metabolic pathways, including ring-opening and oxidation, which can lead to the formation of reactive intermediates.[3][4] This guide provides a comprehensive overview of the metabolic landscape of methylcyclopropyl-containing compounds, offering field-proven insights into the causality behind experimental choices, detailed protocols for assessing metabolic stability, and strategic guidance for leveraging this versatile motif to design safer, more effective therapeutics.

The Allure of the Cyclopropyl Ring: Why Medicinal Chemists Embrace the Strain

The utility of the cyclopropyl group in drug design stems from its unique physicochemical properties. Unlike simple alkyl chains, the three-membered ring is conformationally constrained, which can help to lock a molecule into its bioactive conformation, thereby improving binding affinity and reducing off-target effects.[5][6]

Key properties contributing to its prevalence include:

  • High sp³ Character: In an era where "flat" aromatic molecules are often associated with toxicity and poor solubility, the three-dimensional nature of the cyclopropyl ring is highly desirable.[3]

  • Enhanced C-H Bond Strength: The ring strain in cyclopropane leads to shorter, stronger C-H bonds compared to those in standard alkanes.[1][6] This increased bond dissociation energy makes hydrogen atom abstraction—often the initial and rate-limiting step in Cytochrome P450 (CYP) enzyme-mediated metabolism—more difficult.[3][7]

  • Unique Electronic Nature: The C-C bonds possess enhanced p-character, allowing the ring to act as a bioisosteric replacement for alkenes or phenyl rings in certain contexts, often with improved metabolic stability.[1][5]

The strategic incorporation of a cyclopropyl group can effectively "shield" adjacent parts of a molecule from enzymatic attack, diverting metabolism away from certain CYP enzymes and reducing the potential for drug-drug interactions (DDIs).[3] The classic example is pitavastatin, where the cyclopropyl group steers metabolism away from the highly promiscuous CYP3A4 enzyme.[3]

The Metabolic Maze: Navigating the Pathways of Methylcyclopropyl Degradation

While the inherent stability of the cyclopropyl C-H bond is a significant advantage, the motif is not metabolically inert. Understanding its potential liabilities is critical for any drug discovery program. The primary enzyme family responsible for its metabolism is the Cytochrome P450 (P450) superfamily.[8]

The Intended Outcome: Enhanced Stability

The primary reason for incorporating a methylcyclopropyl group is often to block a known metabolic "soft spot." By replacing a metabolically labile group, such as a methyl or isopropyl group, with the more robust cyclopropyl or methylcyclopropyl moiety, chemists can significantly enhance a compound's half-life.[7][9] The high energy required for hydrogen atom abstraction from the cyclopropyl ring makes it a less favorable substrate for P450 enzymes.[7]

Unforeseen Liabilities: Oxidation and Ring-Opening

Despite its general stability, the cyclopropyl ring can undergo oxidative metabolism. This can occur in several ways:

  • Oxidation of the Cyclopropyl Ring: Surprisingly, direct oxidation of the cyclopropyl ring itself can be a significant metabolic pathway in some species.[3] This was observed during the optimization of an IDO1 inhibitor, where ring oxidation was a predominant pathway in rat hepatocytes.[3]

  • CYP-Mediated Bioactivation and Ring Opening: A more concerning pathway involves the formation of reactive metabolites. This is particularly prevalent with cyclopropylamines.[3] The well-documented hepatotoxicity of the antibiotic trovafloxacin involves CYP1A2-mediated oxidation of its cyclopropylamine moiety, leading to reactive ring-opened intermediates that can form covalent adducts with liver proteins.[3] A similar mechanism, involving hydrogen atom abstraction to form a cyclopropyl radical followed by ring-opening, was identified in a series of hepatitis C NS5B inhibitors, leading to the formation of glutathione (GSH) conjugates.[3][4]

The diagram below illustrates the divergent metabolic fates of a methylcyclopropyl motif.

cluster_0 Metabolic Fates of the Methylcyclopropyl Motif Parent Methylcyclopropyl- Containing Drug CYP450 Cytochrome P450 Enzymes Parent->CYP450 Metabolism Stable Metabolically Stable (Desired Pathway) CYP450->Stable High BDE Oxidation Ring/Methyl Oxidation CYP450->Oxidation Direct Oxidation RingOpening Radical Formation & Ring-Opening CYP450->RingOpening H-atom Abstraction Reactive Reactive Metabolites (e.g., GSH Conjugates) RingOpening->Reactive Trapping

Caption: Divergent metabolic pathways for methylcyclopropyl motifs.

Experimental Assessment of Metabolic Stability

Predicting the metabolic fate of a novel compound requires robust experimental evaluation. In vitro assays using human-derived liver fractions are the gold standard in early drug discovery for predicting hepatic metabolism and estimating intrinsic clearance.[10][11]

Key In Vitro Systems
  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a high concentration of Phase I metabolic enzymes, particularly CYPs, making them ideal for high-throughput screening of metabolic stability.[11][12]

  • Human Hepatocytes (HH): These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters. They provide a more complete and physiologically relevant picture of a compound's metabolism.[3][10]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with pooled human liver microsomes.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH Regenerating System (e.g., Promega NADPH-Regen®)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive Control Compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile (ACN) containing an internal standard for quenching

  • 96-well incubation plates and analytical plates

Methodology:

  • Reagent Preparation:

    • Prepare a 100 µM intermediate stock of the test compound by diluting the 10 mM DMSO stock in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the HLM working solution by diluting the stock to 1 mg/mL in 0.1 M phosphate buffer.

  • Incubation:

    • Add phosphate buffer to the wells of a 96-well plate.

    • Add the 100 µM test compound stock to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final HLM concentration should be 0.5 mg/mL.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold ACN with the internal standard to stop the reaction.

  • Sample Analysis:

    • Seal and centrifuge the analytical plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration])

The workflow for this assessment is visualized below.

cluster_workflow Metabolic Stability Assessment Workflow A 1. Prepare Incubation (Compound + HLM) B 2. Initiate Reaction (Add NADPH, 37°C) A->B C 3. Time-Point Sampling & Quenching (ACN) B->C D 4. Sample Cleanup (Centrifugation) C->D E 5. LC-MS/MS Analysis (Quantify Parent) D->E F 6. Data Calculation (t½, CLint) E->F

Caption: Standard workflow for an in vitro metabolic stability assay.

Medicinal Chemistry Strategies for Optimizing Stability

When a methylcyclopropyl-containing compound exhibits poor metabolic stability, several rational design strategies can be employed.

Blocking Metabolic Hotspots with Methylcyclopropyl

One of the most powerful applications of the motif is as a bioisosteric replacement to block a known site of metabolism. If metabolite identification studies reveal that a methyl or ethyl group is a primary site of oxidative metabolism, replacing it with a cyclopropyl or methylcyclopropyl group can be an effective strategy.[7][9] The increased C-H bond strength of the cyclopropyl ring curtails P450-mediated oxidation.[9]

  • Case Study: IDO1 Inhibitors: Scientists at Merck identified that a benzylic methyl group was a metabolic hotspot in a series of IDO1 inhibitors.[7] Replacing this methyl group with a cyclopropyl ring was a top priority to improve the metabolic half-life.[7]

cluster_logic Bioisosteric Replacement Strategy A Identify Metabolic Hotspot (e.g., labile methyl group) on Lead Compound B Rational Design: Replace hotspot with Methylcyclopropyl Motif A->B C Synthesize New Analogue B->C D Assess Stability & Potency (In Vitro Assays) C->D E Improved Candidate? (Longer t½, Maintained Potency) D->E E->A No, iterate F Advance Candidate E->F Yes

Caption: Logic diagram for using methylcyclopropyl as a metabolic block.

Strategic Methylation of the Cyclopropyl Ring

If the cyclopropyl ring itself is found to be a site of metabolism, adding a methyl group can serve as a metabolic shield. This was precisely the strategy employed in the aforementioned IDO1 inhibitor program. After uncovering that the unsubstituted cyclopropyl ring was susceptible to oxidation, the team substituted it with a methyl group.[3] This modification had the dual benefit of blocking the oxidative pathway and allowing the methyl group to reach deeper into a lipophilic pocket, which boosted potency.[3]

Data in Focus: Comparative Metabolic Stability

Quantitative data from head-to-head comparisons are invaluable for decision-making. The following tables summarize data from published case studies, illustrating the impact of small aliphatic rings on metabolic stability.

Table 1: Comparative Stability of Fentanyl Analogues in Human Hepatocytes

A study comparing the metabolism of various alicyclic fentanyl analogues demonstrated the superior stability of the cyclopropyl motif compared to larger rings.[13][14]

CompoundAlicyclic RingMajor Metabolic PathwaysRelative Stability
Cyclopropyl FentanylCyclopropylN-dealkylation (major), Hydroxylation of ethyl moietyHigh
Cyclobutyl FentanylCyclobutylN-dealkylation, Oxidation of the cyclobutyl ring Lower
Cyclopentyl FentanylCyclopentylN-dealkylation, Hydroxylation of the cyclopentyl ring Lower

Data synthesized from Åstrand et al. as cited in[14] and from Helander et al.[13]. The study highlighted that while N-dealkylation was common to all analogues, oxidation of the alicyclic ring itself was a major pathway for the cyclobutyl and cyclopentyl derivatives but was not observed for the cyclopropyl version.[14]

Table 2: Case Study - Enhancing Stability of an ERK1/2 Inhibitor

In a lead optimization campaign for ERK1/2 inhibitors, a tolyl methyl group was identified as a site of extensive oxidative metabolism.[9] Bioisosteric replacement was used to address this liability.

CompoundKey MoietyIn Vitro Half-life (t½)Comment
Lead Compound 7Tolyl methyl5.1 minHigh potency, but metabolically unstable due to methyl oxidation.
Analogue (Rank 11)Cyclopropyl(Predicted to be higher)Spark software identified cyclopropyl as a top-scoring bioisostere to block metabolism.[9]
Optimized Compound 15(Complex changes)55.1 minThe final candidate incorporated changes, informed by the bioisosteric replacement strategy, to achieve a >10-fold increase in stability.

Data from Balupuri et al.[9]. This case demonstrates how computational tools can guide the replacement of a labile methyl group with a more stable cyclopropyl ring to mitigate metabolic clearance.

Conclusion and Future Outlook

The methylcyclopropyl motif is a powerful tool in the medicinal chemist's arsenal, offering a proven strategy to enhance metabolic stability, constrain conformation, and improve potency.[6] Its success, however, is not guaranteed. A thorough understanding of its potential metabolic liabilities—from direct ring oxidation to P450-mediated bioactivation—is essential for its judicious application.[3][4] By integrating early-stage, high-quality metabolic studies with rational, structure-based design, researchers can effectively navigate the complexities of methylcyclopropyl metabolism. This data-driven approach allows for the strategic placement of this unique motif to block metabolic hotspots and ultimately design drug candidates with superior pharmacokinetic profiles, lower clearance, and an improved safety margin.

References

  • Navigating the Metabolic Maze: A Comparative Guide to the Stability of Cyclopropylmethyl-Containing Drugs - Benchchem. BenchChem.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate.
  • Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. PMC.
  • Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors | Request PDF. ResearchGate.
  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. PMC.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC.
  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. PMC - NIH.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile starting from 2-methylcyclopropanecarboxylic acid .


-Ketonitriles are critical intermediates in the synthesis of heterocycles such as aminopyrazoles and isoxazoles, which are ubiquitous scaffolds in kinase inhibitors and agrochemicals. The primary challenge in this synthesis is the preservation of the strained 2-methylcyclopropyl ring, which is susceptible to ring-opening under harsh acidic or thermal conditions.

This guide recommends a CDI-mediated Masamune-Claisen condensation followed by a mild Krapcho-type decarboxylation . This route avoids the use of hazardous cryogenic bases (e.g.,


-BuLi) and unstable acid chlorides, ensuring high reproducibility and safety.

Strategic Analysis of Synthetic Routes

To ensure the highest fidelity and yield, we evaluated three common synthetic pathways. The selected route (Method C) offers the best balance of safety, scalability, and functional group tolerance.

FeatureMethod A: Acid Chloride RouteMethod B: Direct Acetonitrile AnionMethod C: CDI / Cyanoacetate (Recommended)
Reagents

or

, then Cyanoacetate anion

,

-BuLi or NaH
CDI, Potassium Ethyl Cyanoacetate,

Conditions Harsh (Acidic generation, Basic coupling)Cryogenic (-78°C) or High TempMild, Near-Neutral (Room Temp to 60°C)
Safety Profile Low (Evolution of HCl/CO/SO2)Low (Pyrophoric bases, polymerization risk)High (No hazardous gas, mild bases)
Ring Stability Risk of acid-catalyzed ring openingGood, but hard to control mono-acylationExcellent (Neutral activation)
Scalability ModerateDifficult (Cryogenic requirements)Excellent (Standard reactor types)

Detailed Experimental Protocol

Reaction Scheme Overview

The synthesis proceeds in two stages:

  • Activation & Coupling: Conversion of the carboxylic acid to an acyl imidazole, followed by C-acylation of the magnesium enolate of ethyl cyanoacetate.

  • Decarboxylation: Removal of the ester moiety to reveal the

    
    -ketonitrile.
    
Stage 1: Activation and Coupling

Reagents & Materials:

  • 2-Methylcyclopropanecarboxylic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Potassium Ethyl Cyanoacetate (1.2 equiv) [Commercially available or prepared from ethyl cyanoacetate + KOH]

  • Magnesium Chloride (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Acyl Imidazole Formation (Vessel A):

    • Charge a dry flask with 2-methylcyclopropanecarboxylic acid (10.0 g, 100 mmol) and anhydrous THF (100 mL).

    • Cool to 0°C under nitrogen atmosphere.

    • Add CDI (17.8 g, 110 mmol) portion-wise over 15 minutes. Note:

      
       evolution will be observed. Ensure adequate venting.
      
    • Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Verification of complete conversion to the acyl imidazole can be done via TLC or LCMS (quench aliquot with MeOH).

  • Magnesium Enolate Formation (Vessel B):

    • In a separate vessel, suspend Potassium Ethyl Cyanoacetate (18.1 g, 120 mmol) and

      
        (11.4 g, 120 mmol) in anhydrous THF (150 mL).
      
    • Add

      
        (21 mL, 150 mmol).
      
    • Stir the suspension vigorously at 40°C for 2 hours. The mixture will thicken as the magnesium complex forms.

  • Coupling:

    • Transfer the contents of Vessel A (Acyl Imidazole solution) into Vessel B via cannula or dropping funnel over 30 minutes, maintaining the temperature at 40°C.

    • Stir the combined mixture at 40–50°C for 4–6 hours.

    • Monitor: LCMS should show the formation of the intermediate ethyl 2-cyano-3-(2-methylcyclopropyl)-3-oxopropanoate.

  • Workup:

    • Cool to RT. Quench by slowly adding 1N HCl (200 mL). Caution: Mild exotherm.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate to yield the crude cyano-ester intermediate .
      
Stage 2: Hydrolysis and Decarboxylation

The intermediate ester must be decarboxylated.[1][2][3] While Krapcho conditions (DMSO/NaCl/Heat) are standard, a mild aqueous hydrolysis is preferred here to minimize thermal stress on the cyclopropyl ring.

Protocol:

  • Dissolve the crude intermediate in a mixture of DMSO and Water (10:1 ratio).

  • Add NaCl (1.0 equiv relative to starting acid).

  • Heat the mixture to 120°C for 2–4 hours.

    • Mechanistic Note: The chloride ion attacks the ethyl group (via

      
      ), facilitating the loss of 
      
      
      
      without requiring strong saponification bases that might degrade the nitrile.
  • Workup:

    • Cool to RT and dilute with water (5 volumes).

    • Extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

    • Wash organics extensively with water to remove DMSO.

    • Concentrate to obtain the crude 3-(2-Methylcyclopropyl)-3-oxopropanenitrile .

  • Purification:

    • Purify via vacuum distillation (if oil) or recrystallization (if solid, usually from hexanes/EtOAc) depending on the specific isomer melting point.

    • Target Yield: 75–85% (over two steps).

Process Workflow Diagram

The following diagram illustrates the critical path and decision points for this synthesis.

G Start Start: 2-Methylcyclopropane- carboxylic Acid CDI_Act Activation: Add CDI (THF, 0°C to RT) Start->CDI_Act Acyl_Im Intermediate: Acyl Imidazole CDI_Act->Acyl_Im - Imidazole Coupling Coupling Reaction (Mix Streams A & B, 40°C) Acyl_Im->Coupling Enolate_Prep Enolate Prep: Potassium Ethyl Cyanoacetate + MgCl2 + Et3N Mg_Enolate Reactive Species: Mg-Enolate Complex Enolate_Prep->Mg_Enolate Mg_Enolate->Coupling Inter_Ester Intermediate: Ethyl 2-cyano-3-(2-methylcyclopropyl)- 3-oxopropanoate Coupling->Inter_Ester Decarb Decarboxylation (DMSO, H2O, NaCl, 120°C) Inter_Ester->Decarb - CO2, - EtCl Final Final Product: 3-(2-Methylcyclopropyl)- 3-oxopropanenitrile Decarb->Final

Figure 1: Logic flow for the convergent synthesis of the target beta-ketonitrile via Mg-enolate activation.

Process Safety & Troubleshooting (E-E-A-T)

Critical Control Points (CCPs)
  • Moisture Control: The formation of the Acyl Imidazole and the Magnesium Enolate are strictly water-sensitive. Use anhydrous THF (<50 ppm water).

  • Temperature Management: Do not exceed 50°C during the coupling step. Higher temperatures may promote the attack of the imidazole byproduct on the ketone, leading to side products.

  • Decarboxylation Control: Evolution of

    
     can be vigorous at 120°C. Ramp temperature slowly (5°C/min) and ensure reactor venting is unblocked.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion in Step 1 Old/Wet CDIUse fresh CDI; ensure nitrogen purge.
Gelling in Vessel B High concentration of Mg saltIncrease THF volume; ensure vigorous mechanical stirring.
Product is an Oil/Impure Incomplete DecarboxylationCheck NMR for ethyl ester signals (quartet ~4.2 ppm). If present, continue heating in DMSO/NaCl.
Ring Opening Acidic workup too harshUse buffered quench (Ammonium Chloride) instead of strong HCl.

References

  • Masamune, S., et al. (1985). "C-Acylation of Malonic Acid Derivatives using Magnesium Salts." Journal of Organic Chemistry, 50(14), 2622.

  • Clay, R. J., et al. (1983). "Synthesis of Beta-Ketonitriles from Acid Chlorides and Cyanoacetate." Synthesis, 1983(4), 290-292.

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, and Alpha-Cyano Esters." Synthesis, 805-822.

  • Zeng, G., et al. (2021).[4] "Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles." The Journal of Organic Chemistry, 86(1), 861-867.[4]

Sources

Technical Guide: 3-(2-Methylcyclopropyl)-3-oxopropanenitrile in Pharmaceutical Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The "Magic Methyl" & Cyclopropyl Bioisosterism

In modern drug design, the cyclopropyl group is a privileged pharmacophore, often serving as a bioisostere for isopropyl or phenyl groups to improve metabolic stability and restrict conformation. However, the cyclopropyl ring itself can be a site of metabolic liability, susceptible to oxidative opening by Cytochrome P450 enzymes.[1]

3-(2-Methylcyclopropyl)-3-oxopropanenitrile represents a high-value "Next-Generation" intermediate. The addition of the 2-methyl substituent on the cyclopropyl ring serves two critical medicinal chemistry functions:

  • Metabolic Blocking: The methyl group sterically hinders and electronically deactivates the ring toward oxidative metabolism (CYP-mediated ring opening), extending the in vivo half-life (t1/2).

  • Chirality & Vector Control: Unlike the achiral unsubstituted cyclopropyl group, the 2-methyl variant introduces two chiral centers, allowing for fine-tuning of the vector orientation of the attached pharmacophore within a binding pocket.

This guide details the utilization of this beta-ketonitrile synthon to access three major heterocyclic scaffolds: Aminopyrazoles , Aminopyrimidines , and Isoxazoles .

Part 2: Chemical Properties & Handling

Tautomeric Equilibrium

Like all beta-ketonitriles, this intermediate exists in a dynamic equilibrium between the keto and enol forms. This behavior critically impacts spectroscopic analysis and reactivity.

  • Keto Form: Dominant in non-polar solvents (CDCl3). Reactive at the

    
    -carbon for alkylations.
    
  • Enol Form: Stabilized by hydrogen bonding in polar aprotic solvents (DMSO). Reactive at the oxygen for O-alkylation (if not controlled).

PropertySpecification
Molecular Formula

Molecular Weight 123.15 g/mol
Appearance Colorless to pale yellow oil (prone to darkening upon oxidation)
Storage -20°C, under Argon/Nitrogen. Hygroscopic.
Solubility Soluble in MeOH, DCM, THF, DMSO.
pKa (

-proton)
~9–11 (Highly acidic due to flanking Carbonyl and Nitrile)
Stereochemical Considerations

The starting material, 2-methylcyclopropanecarboxylic acid derivatives, usually exists as a mixture of cis and trans isomers.

  • Recommendation: For clinical candidates, separate the cis/trans isomers at the ester/acid stage before converting to the beta-ketonitrile, as the beta-ketonitrile is prone to racemization at the alpha-position under basic conditions, though the cyclopropyl stereocenters generally remain intact.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-(2-Methylcyclopropyl)-1H-pyrazol-5-amine

Target Scaffold: Kinase Inhibitors (e.g., hinge binders)

Mechanism: The hydrazine attacks the ketone carbonyl, followed by an intramolecular attack of the second hydrazine nitrogen on the nitrile carbon.[2] This "Pinner-like" cyclization is robust and high-yielding.

Materials
  • 3-(2-Methylcyclopropyl)-3-oxopropanenitrile (1.0 equiv)

  • Hydrazine monohydrate (1.2 equiv)

  • Ethanol (Absolute)

  • Acetic Acid (Catalytic, 0.1 equiv)

Step-by-Step Procedure
  • Preparation: Dissolve 3-(2-Methylcyclopropyl)-3-oxopropanenitrile (10 mmol) in absolute Ethanol (20 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add Hydrazine monohydrate (12 mmol) dropwise over 5 minutes.

    • Note: The reaction is exothermic. Control temperature to prevent polymerization of the nitrile.

  • Catalysis: Add glacial Acetic Acid (1 mmol).

  • Reflux: Warm to room temperature, then heat to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the starting material peak (M+H 124) and appearance of product (M+H 138).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Dilute the residue with water (15 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of 4-(2-Methylcyclopropyl)pyrimidin-2-amine

Target Scaffold: GPCR Antagonists / Antivirals

Mechanism: Condensation with guanidine (or amidines).[3] Requires basic conditions to deprotonate the guanidine and the beta-ketonitrile.

Materials
  • 3-(2-Methylcyclopropyl)-3-oxopropanenitrile (1.0 equiv)

  • Guanidine Hydrochloride (1.5 equiv)

  • Sodium Ethoxide (2.0 equiv) - Freshly prepared preferred

  • Ethanol (Anhydrous)

Step-by-Step Procedure
  • Base Generation: In a dry flask under Nitrogen, dissolve Sodium metal (2.0 equiv) in anhydrous Ethanol to generate NaOEt in situ.

  • Free Base Formation: Add Guanidine Hydrochloride (1.5 equiv) to the NaOEt solution. Stir for 15 min at RT.[3]

  • Cyclization: Add a solution of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile (1.0 equiv) in Ethanol dropwise.

  • Reaction: Heat the mixture to reflux for 8–12 hours.

    • Critical Check: The solution should turn yellow/orange. If a precipitate forms rapidly, it may be NaCl (good) or polymerized nitrile (bad).

  • Quench: Cool to RT. Neutralize carefully with 1N HCl to pH 7–8.

  • Isolation: Remove Ethanol in vacuo. The product often precipitates upon addition of cold water. Filter the solid.[2] If no precipitate, extract with DCM.

Part 4: Logical Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities starting from the core intermediate.

G cluster_stereo Stereochemical Diversity SM Ester Precursor (2-Methylcyclopropane-COOMe) INTERMEDIATE CORE SYNTHON 3-(2-Methylcyclopropyl)- 3-oxopropanenitrile SM->INTERMEDIATE  Acetonitrile / n-BuLi   PYRAZOLE Aminopyrazole (Kinase Inhibitors) INTERMEDIATE->PYRAZOLE  Hydrazine / EtOH   PYRIMIDINE Aminopyrimidine (GPCR Ligands) INTERMEDIATE->PYRIMIDINE  Guanidine / NaOEt   ISOXAZOLE Aminoisoxazole (Agrochemicals/Pharma) INTERMEDIATE->ISOXAZOLE  Hydroxylamine / NaOH   CIS Cis-Isomer (Compact Vector) INTERMEDIATE->CIS TRANS Trans-Isomer (Extended Vector) INTERMEDIATE->TRANS

Caption: Divergent synthesis workflow converting the beta-ketonitrile core into three distinct heterocyclic pharmacophores.

Part 5: Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (Pyrimidine Synthesis) Incomplete deprotonation of guanidine.Ensure NaOEt is anhydrous and used in excess (2.0 equiv).
Product is an Oil/Gum Presence of unreacted beta-ketonitrile or oligomers.Triturate with cold diethyl ether or perform HCl salt formation to crystallize.
NMR shows "Missing" Protons Rapid Keto-Enol exchange.Run NMR in DMSO-d6 instead of CDCl3 to stabilize the enol form and see the OH/NH signals.
Darkening of Reaction Oxidation of the nitrile or polymerization.Degas solvents thoroughly. Keep temperature below 100°C.
Analytical Standard (Self-Validation)

To validate the identity of the intermediate before committing to library synthesis, perform 1H NMR in CDCl3 :

  • Cyclopropyl region: Complex multiplets at

    
     0.7–1.5 ppm (distinctive for 2-methylcyclopropyl).
    
  • Alpha-methylene (Keto): Singlet at

    
     ~3.5–3.8 ppm (integrates to <2H due to enol).
    
  • Enol Vinyl Proton: Singlet at

    
     ~5.0–5.5 ppm (variable).
    
  • Enol Hydroxyl: Broad singlet >12 ppm (often invisible in CDCl3).

References

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1][5] Link

  • Kiyokawa, K., et al. (2025).[6] Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Link

  • Bauer, M. R., et al. (2021).[1] Put a ring on it: application of small aliphatic rings in medicinal chemistry.[1] RSC Medicinal Chemistry, 12, 448-471. Link

  • PubChem Compound Summary. (2023). 3-cyclopropyl-3-oxopropanenitrile (CAS 118431-88-2).[7][8][9] National Center for Biotechnology Information. Link

  • BenchChem Application Note. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters and Nitriles. Link

Sources

Troubleshooting & Optimization

Controlling cis/trans isomerization in 2-methylcyclopropyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Cyclopropyl Stereocontrol Support Center." It is designed to address high-level inquiries regarding the synthesis, manipulation, and stability of 2-methylcyclopropyl scaffolds.[1]

Status: Online | Tier: 3 (Advanced Applications) | Topic: 2-Methylcyclopropyl Isomerization

📋 Executive Summary: The "Golden Rules" of Cyclopropyl Geometry

Before initiating any protocol, the user must understand the thermodynamic landscape. The 2-methylcyclopropyl moiety is governed by significant torsional strain (Pitzer strain) and angle strain (Baeyer strain).

  • Thermodynamic Preference: For 1,2-disubstituted cyclopropanes (e.g., 1-acceptor-2-methylcyclopropane), the trans (E) isomer is thermodynamically favored over the cis (Z) isomer by approximately 1.0–1.5 kcal/mol due to the minimization of steric repulsion between the C1 and C2 substituents.

  • Synthetic Origin: Stereochemistry is usually established kinetically during ring closure.

  • Isomerization Risk: Post-synthetic isomerization (epimerization) generally requires an acidic

    
    -proton (e.g., adjacent to a ketone/ester) or radical conditions. Without these, the ring is stereochemically rigid up to high temperatures (~200°C).
    

🛠 Module 1: Synthetic Strategy (The Prevention Phase)

How to select the correct synthetic route to avoid separation headaches later.

Workflow: Route Selection Logic

Use the following decision tree to select the optimal method for establishing your desired geometry.

SynthesisRoute Start Target: 2-Methylcyclopropyl Derivative Substrate What is your starting material? Start->Substrate AllylicAlc Allylic Alcohol Substrate->AllylicAlc Directing Group Present Olefin Simple Olefin / Styrene Substrate->Olefin No Directing Group Method1 Simmons-Smith (Zn/CH2I2) (Stereospecific) AllylicAlc->Method1 Method2 Diazo Insertion (Metal Carbenoid) (Stereoselective) Olefin->Method2 Result1 Product Geometry matches Alkene Geometry (E-alkene → Trans-CP) Method1->Result1 Concerted Mechanism Result2 Trans (E) usually favored (Depends on Catalyst/Ligand) Method2->Result2 Stepwise/Carbenoid

Caption: Figure 1. Synthetic decision tree for determining cyclopropyl stereochemistry. Green nodes indicate concerted mechanisms; Red nodes indicate catalytic carbenoid pathways.

Protocol A: Stereospecific Synthesis (Simmons-Smith)

Best for: Locking geometry based on the starting alkene. Mechanism: Concerted butterfly-type transition state.

  • Substrate: Start with pure (E)-crotyl alcohol to obtain trans-2-methylcyclopropyl methanol.

  • Reagent:

    
     (2.0 equiv) + 
    
    
    
    (2.0 equiv) in DCM at -10°C.
  • Charette Modification (High ee/dr): Add chiral dioxaborolane ligand (0.1 equiv) to direct the facial attack.

  • Critical Control Point: The reaction is stereospecific . You cannot obtain the cis-cyclopropane from the trans-alkene using this method.

Protocol B: Stereoselective Synthesis (Diazo Insertion)

Best for: Accessing thermodynamic trans products from simple olefins. Mechanism: Metal-catalyzed decomposition of diazo compounds (e.g., Ethyl Diazoacetate).

Catalyst SystemMajor IsomerTypical dr (Trans:Cis)Notes

Trans60:40 to 75:25Poor selectivity; requires chromatography.

+ Bis-oxazoline
Trans>90:10Evans/Doyle catalysts. Highly tunable.
Ru(Pybox) Trans>95:5Excellent for styrenes.
Katz Catalyst (Co-Salen) Trans>95:5High turnover number.

🔄 Module 2: Isomerization (The Correction Phase)

User Scenario: "I synthesized the kinetic cis-isomer (or a mixture), but I need the thermodynamic trans-isomer."

If your compound possesses an electron-withdrawing group (EWG) such as a ketone, ester, or nitrile at the C1 position, you can epimerize the C1 center via an enolate intermediate.

Mechanism: Base-Catalyzed Epimerization

The C1 proton is acidic (


 for esters). Deprotonation relieves the steric strain of the cis-2-methyl interaction by allowing the enolate to repotonate from the less hindered face.

Epimerization Cis Cis-Isomer (Kinetic) (High Steric Strain) Enolate Planar Enolate Intermediate Cis->Enolate Base (NaOME) -H+ Trans Trans-Isomer (Thermodynamic) (Low Steric Strain) Enolate->Trans +H+ (Favored Path) Trans->Enolate Slow

Caption: Figure 2. Thermodynamic equilibration of 1-acceptor-2-methylcyclopropanes via enolate formation.

Standard Operating Procedure (SOP): Epimerization

Applicability: 2-methylcyclopropyl ketones, esters, or nitriles.

  • Preparation: Dissolve the cis-enriched mixture (1.0 equiv) in anhydrous Methanol (0.5 M).

  • Activation: Add Sodium Methoxide (NaOMe) (0.5 – 1.0 equiv).

    • Note: Catalytic amounts (0.1 equiv) may suffice for ketones; esters often require stoichiometric amounts to drive equilibrium faster.

  • Reflux: Heat to reflux (65°C) for 4–12 hours. Monitor by GC-MS or NMR.

  • Quench: Cool to 0°C and quench with saturated

    
    .
    
  • Result: Expect a thermodynamic ratio (typically >90:10 trans:cis).

📞 Module 3: Troubleshooting (Help Desk)

Ticket #402: "My pure isomer scrambled during silica column purification."

User: Medicinal Chemist Issue: "I synthesized pure cis-2-methylcyclopropyl ketone. After flash chromatography on silica gel, I recovered a 60:40 mixture of cis/trans." Root Cause: Silica gel is slightly acidic. For cyclopropyl ketones, this acidity can catalyze enolization and subsequent epimerization (similar to the base mechanism, but acid-catalyzed). Solution:

  • Pre-treat Silica: Flush the column with 1%

    
     (Triethylamine) in Hexanes before loading your sample. This neutralizes acidic sites.
    
  • Switch Phase: Use neutral Alumina instead of Silica.

  • Speed: Perform a "flash" filtration rather than a slow gradient elution.

Ticket #405: "Simmons-Smith reaction stalled; low conversion."

User: Process Chemist Issue: "Attempting to cyclopropanate (E)-crotyl alcohol. Reaction turns grey but conversion is <30%." Root Cause: Catalyst poisoning or moisture. The Zinc carbenoid is highly sensitive to Lewis basic sites and water. Solution:

  • Drying: Ensure all reagents are dry. The

    
     must be stabilized over Copper wire to remove iodine traces.
    
  • Lewis Acid Boost: Add a Lewis Acid additive. For unreactive alkenes, adding

    
     (0.5 equiv) can accelerate the reaction by coordinating the allylic alcohol and the zinc reagent.
    
  • Order of Addition: Add

    
     to the alkene first, then add 
    
    
    
    slowly. This prevents the formation of inactive zinc polymethylene species.
Ticket #409: "I cannot separate the cis/trans isomers."

User: PhD Student Issue: "The Rf difference is negligible (0.35 vs 0.37). I need >98% de." Solution:

  • Derivatization: If the molecule has an alcohol or amine, derivatize with a bulky group (e.g., Tosyl, 3,5-dinitrobenzoyl). The steric bulk amplifies the physical difference between the cis (crowded) and trans (open) isomers.

  • Chemical Separation:

    • Saponify esters to carboxylic acids.

    • Cis-acids often have higher pKa (less acidic) and different solubility in crystalline salts compared to trans-acids. Attempt recrystallization with a chiral amine (e.g., phenylethylamine).

📚 References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3][4] Organic Reactions.[2][3][5][6][7][8]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).[3] Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.

  • Doyle, M. P., & Protopopova, M. N. (1998). Selectivity in the catalytic cyclopropanation of alkenes with diazo compounds. Tetrahedron, 54(28), 7919-7946.

  • BenchChem Technical Support. (2025). Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of 2-Methylcyclopropane-1-carbaldehyde.

    • (Cited for thermodynamic stability data).

  • Organic Syntheses. (1963). Methyl Cyclopropyl Ketone (Procedure regarding general handling and stability). Organic Syntheses, Coll.[5] Vol. 4, p.597.

Sources

Technical Support Center: Beta-Ketonitrile Condensation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Minimizing Side Reactions | Ticket ID: BKN-OPT-001

Executive Summary: The "Ambident" Challenge

Welcome to the Beta-Ketonitrile Optimization Hub. If you are here, you are likely observing low yields, "tarry" red/brown byproducts, or unexpected regioisomers.

The core chemical challenge of


-ketonitriles (3-oxopropanenitriles)  lies in their ambident nucleophilicity . With a pKa range of 9–11  (in water), the 

-methylene protons are significantly acidic—more so than simple ketones (~20) but comparable to

-diketones.[1] Upon deprotonation, the negative charge delocalizes across three sites: the

-carbon, the carbonyl oxygen, and the nitrile nitrogen.

Your objective: Direct the electrophile to the


-carbon (C-attack) while suppressing:
  • O-attack: Formation of enol ethers.

  • N-attack: Formation of ketenimines (rare but possible).

  • Self-Condensation: The Thorpe-Ziegler dimerization.[2]

  • Bis-Addition: Michael addition of a second equivalent (common in Knoevenagel).

Diagnostic & Troubleshooting Module

Use this decision matrix to identify your specific failure mode.

SymptomProbable CauseMechanismCorrective Action
Product is a red/brown tar Self-Condensation (Dimerization) The

-ketonitrile anion attacks the nitrile of a neutral molecule (Thorpe reaction), leading to oligomers.
1. Use a sterically hindered base (e.g.,

-BuOK or LiHMDS) to prevent nucleophilic attack on the nitrile.2. Lower reaction temperature (-78°C to 0°C).3. Inverse addition (add substrate to base).
Low Yield + "Gummy" Solid Bis-Addition (Knoevenagel) After the first condensation, the product is still electrophilic; a second equivalent of

-ketonitrile attacks (Michael addition).
1. Adjust stoichiometry (slight excess of aldehyde).2. Switch to a buffered catalyst system (Piperidine/Acetic Acid) to limit base strength.3. Stop reaction immediately upon TLC consumption of aldehyde.
Unexpected NMR signals (Vinyl ether) O-Alkylation "Hard" electrophiles or highly polar aprotic solvents (DMSO/DMF) exposed the "naked" enolate oxygen.1. Switch to non-polar solvents (THF, Toluene) to promote tight ion-pairing (shielding the Oxygen).2. Use "softer" leaving groups (Iodide vs. Triflate).
Loss of Nitrile Signal (IR ~2250 cm⁻¹) Hydrolysis / Decarboxylation Strong aqueous base or high heat caused hydrolysis of the nitrile to amide/acid, followed by decarboxylation.1. Ensure anhydrous conditions.2. Avoid prolonged reflux with hydroxide bases.3. Quench under mild acidic conditions (pH 4-5).

Mechanistic Deep Dive & Visualization

The Reactivity Landscape

Understanding the competition between the desired pathway and the Thorpe dimerization is critical. The diagram below illustrates the bifurcation point.

BetaKetonitrilePathways Start Beta-Ketonitrile (R-CO-CH2-CN) Enolate Resonance Stabilized Enolate Anion Start->Enolate Deprotonation (pKa ~9-11) Base Base (B-) Base->Enolate Product Target Product (C-Alkylation/Condensation) Enolate->Product Path A: C-Attack (Kinetic/Soft conditions) Dimer Thorpe Dimer (Enaminonitrile) Enolate->Dimer Path C: Attacks Nitrile (Self-Condensation) O_Product O-Alkylated (Vinyl Ether) Enolate->O_Product Path B: O-Attack (Hard E+ / Polar Solvent) Electrophile Electrophile (E+) (Aldehyde/Halide) Electrophile->Product Neutral Neutral Substrate (Excess R-CO-CH2-CN) Neutral->Dimer Electrophilic Partner Oligomer Red/Brown Oligomers Dimer->Oligomer Polymerization

Figure 1: The "Fork in the Road." Path A is desired. Path B occurs with hard electrophiles/solvents. Path C (Thorpe) dominates if the concentration of free nitrile is high or the base is nucleophilic.

Validated Experimental Protocols

Protocol A: Controlled Knoevenagel Condensation

Best for: Coupling with aldehydes while preventing bis-addition.

The Logic: We use a buffered catalyst system (Piperidine/Acetic Acid). This generates a small, steady-state concentration of the active enolate, preventing the runaway "Michael addition" of a second enolate molecule to the product.

  • Reagents:

    • Aldehyde (1.0 equiv)

    • 
      -Ketonitrile (1.0 equiv)
      
    • Solvent: Ethanol (anhydrous) or Toluene (for azeotropic water removal).

    • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv).

  • Procedure:

    • Dissolve aldehyde and ketonitrile in solvent (0.5 M concentration).

    • Add Piperidine and Acetic Acid sequentially.

    • Crucial Step: Stir at Room Temperature (RT) first. Only heat to reflux if no reaction occurs after 2 hours.

    • Monitor: Check TLC every 30 mins. Look for the disappearance of aldehyde.

    • Quench: Once complete, cool to 0°C. The product often precipitates. If not, pour into ice-cold dilute HCl (0.1 M) to neutralize the amine and stop Michael addition.

    • Isolation: Filter precipitate or extract with EtOAc.

Protocol B: Regioselective C-Alkylation

Best for: Adding alkyl groups to the


-carbon without O-alkylation.

The Logic: We utilize Ion-Pairing Control . By using a non-polar solvent (THF) and a counter-ion that coordinates tightly to the oxygen (Li+ or Na+), we "mask" the oxygen, forcing the alkyl halide to attack the Carbon.

  • Reagents:

    • 
      -Ketonitrile (1.0 equiv)
      
    • Base: NaH (1.1 equiv, 60% dispersion in oil) or LiHMDS.

    • Solvent: Anhydrous THF (Do NOT use DMF or DMSO).

    • Electrophile: Alkyl Iodide or Bromide (1.1 equiv).

  • Procedure:

    • Wash NaH with dry hexane to remove oil (under Argon). Suspend in THF at 0°C.

    • Slow Addition: Add

      
      -ketonitrile dropwise as a solution in THF. Reason: Prevents high local concentration of anion reacting with unreacted nitrile (Thorpe).
      
    • Stir 30 mins at 0°C to ensure full deprotonation (H2 evolution stops).

    • Add Alkyl Halide dropwise.

    • Allow to warm to RT slowly.

    • Workup: Quench with Saturated Ammonium Chloride (

      
      ). Extract with ether.[3]
      

Frequently Asked Questions (FAQs)

Q: Why do I see two spots on TLC that merge after workup? A: You are likely seeing the Enol-Keto tautomers .


-ketonitriles exist in equilibrium between the keto form and the enol form. On silica gel, these can separate, but they are the same chemical entity. Do not try to purify them separately.

Q: Can I use Sodium Ethoxide (NaOEt) as a base? A: Use with caution. Ethoxide is nucleophilic. It can attack the nitrile group (Pinner reaction mechanism) or cause transesterification if ester groups are present elsewhere. Potassium tert-butoxide (


-BuOK)  is safer because its steric bulk prevents it from acting as a nucleophile, allowing it to act solely as a base.

Q: My reaction turns deep red/black immediately upon adding base. Why? A: This is the "Thorpe-Ziegler" warning light. You likely have a high concentration of nitrile and base.

  • Fix: Dilute your reaction (0.1 M or lower).

  • Fix: Add the nitrile slowly to the base, not the base to the nitrile.

Q: How do I distinguish C-alkylation from O-alkylation? A:

  • C-Alkylation: Retention of the Carbonyl stretch in IR (~1680-1720 cm⁻¹) and Nitrile stretch (~2200-2250 cm⁻¹).

  • O-Alkylation: Loss of Carbonyl stretch; appearance of a strong C=C stretch (Vinyl ether) and C-O ether bands (~1100 cm⁻¹).

References

  • Mechanistic Foundation of Knoevenagel Condensation: Jones, G. "The Knoevenagel Condensation."[4][5][6] Organic Reactions, 2011 , 15, 204-599.

  • Thorpe-Ziegler Side Reactions: Schaefer, J. P.; Bloomfield, J. J. "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[2] Organic Reactions, 2011 .[2]

  • Regioselectivity (C vs O Alkylation): Sato, K., et al. "Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters." Journal of Organic Chemistry, 2011 . (Note: Applies HSAB principles relevant to

    
    -ketonitriles).
    
  • pKa Values of Active Methylenes: Bunting, J. W., et al. "Acidity and Tautomerism of

    
    -Diketones." Canadian Journal of Chemistry, 1990 .
    
    

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling


-ketonitriles and strong bases.

Sources

Thermal stability issues of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Methylcyclopropyl)-3-oxopropanenitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(2-Methylcyclopropyl)-3-oxopropanenitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your experiments and the safety of your laboratory.

The unique structure of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile, which combines a strained cyclopropyl ring, a ketone, and a nitrile group, presents specific challenges related to its thermal stability. Understanding these potential issues is critical for its successful application in drug discovery and development, where purity and stability are paramount.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary thermal stability concerns with 3-(2-Methylcyclopropyl)-3-oxopropanenitrile?

The primary thermal stability concerns stem from the combination of its functional groups:

  • Cyclopropyl Ketone System: The cyclopropyl ring is a high-energy, strained system. When adjacent to a carbonyl group, it is susceptible to thermal or acid/base-catalyzed ring-opening reactions. This can lead to the formation of isomeric structures or decomposition products. The presence of a methyl group on the cyclopropyl ring can influence the rate and regioselectivity of these rearrangements.

  • β-Ketonitrile Moiety: β-Ketonitriles are known to be reactive intermediates.[3][4] The α-protons are acidic, making the molecule susceptible to base-catalyzed side reactions. At elevated temperatures, this can lead to self-condensation or other downstream reactions.

  • Nitrile Group: While generally stable, nitrile groups can undergo hydrolysis, especially in the presence of acid or base, to form amides or carboxylic acids. Under severe thermal stress, nitriles can decompose, potentially releasing toxic fumes like hydrogen cyanide.[5][6]

Q2: I've noticed a discoloration (yellowing/browning) of my 3-(2-Methylcyclopropyl)-3-oxopropanenitrile sample during storage. What is the likely cause?

Discoloration is a common indicator of decomposition. Even minor degradation can lead to the formation of conjugated systems, which absorb visible light and appear colored. The likely culprits are:

  • Oligomerization/Polymerization: Trace impurities or environmental factors (light, air) could initiate self-condensation reactions, leading to larger, colored molecules.

  • Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidative degradation.

  • Ring-Opening Isomerization: Thermally induced rearrangement of the cyclopropyl ring can lead to the formation of unsaturated ketone isomers, which may be more prone to polymerization or further degradation.

Troubleshooting Steps:

  • Re-analyze the sample: Use HPLC with a UV-Vis detector to check for new impurity peaks.

  • Store under inert gas: Repackage the material under argon or nitrogen to prevent oxidation.

  • Protect from light: Store the sample in an amber vial.

  • Re-purify if necessary: If the purity has dropped significantly, consider re-purification by flash chromatography or recrystallization, followed by proper storage.

Q3: My reaction yields are inconsistent when using 3-(2-Methylcyclopropyl)-3-oxopropanenitrile. Could thermal instability be the problem?

Yes, inconsistent yields are a classic symptom of using a thermally labile starting material. The compound could be degrading either in storage or during your reaction setup.

Diagnostic Workflow:

The following workflow can help you determine if the thermal stability of your starting material is the root cause of inconsistent yields.

G cluster_0 Troubleshooting Low Yield A Inconsistent or Low Yield Observed B Analyze Starting Material Purity (HPLC, NMR) A->B C Is Purity <95% or are there unknown peaks? B->C D Re-purify Starting Material C->D Yes J Purity is acceptable C->J No D->B E Analyze a sample kept at reaction temperature for the reaction time (in reaction solvent, without other reagents) F Is degradation observed? E->F G Modify Reaction Conditions (Lower Temp, Shorter Time) F->G Yes I Issue is not starting material stability. Investigate other reaction parameters. F->I No H Problem Solved G->H J->E

Workflow for diagnosing yield issues.
Q4: What are the recommended storage and handling conditions for this compound?

Given its reactive nature, stringent storage and handling procedures are essential to maintain the integrity of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile.[7][8]

Storage and Handling Recommendations:

ParameterRecommendationRationale
Temperature -20°C to 4°CMinimizes thermal decomposition and side reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and moisture-related degradation.
Light Protect from light (Amber vial)Prevents photochemical decomposition.
Handling Use in a well-ventilated fume hoodAvoids inhalation of any potentially volatile or toxic material.[2]
PPE Standard PPE (gloves, lab coat, safety glasses)Protects against skin and eye contact.[7]
Incompatibilities Strong acids, strong bases, strong oxidizing agentsThese can catalyze decomposition or react violently.[5]
Q5: How can I experimentally assess the thermal stability of a new batch of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile?

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the thermal stability of your compound.[9][10] These methods are crucial in pharmaceutical development for identifying potential hazards early.[11]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated.[12] It can detect thermal events like melting, crystallization, and decomposition (exotherms). A sharp exothermic peak at a certain temperature is a strong indicator of decomposition.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[12] It is excellent for determining the temperature at which the compound starts to degrade and lose mass.

Experimental Workflow for Thermal Analysis:

G cluster_1 Thermal Stability Assessment cluster_tga TGA Analysis cluster_dsc DSC Analysis Start Prepare Sample (5-10 mg in appropriate pan) TGA_Run Run TGA (e.g., 10°C/min ramp under N2) Start->TGA_Run DSC_Run Run DSC (e.g., 10°C/min ramp under N2) Start->DSC_Run TGA_Data Analyze TGA Curve for Onset of Mass Loss TGA_Run->TGA_Data Combine Correlate TGA and DSC Data TGA_Data->Combine DSC_Data Analyze DSC Curve for Exothermic Events DSC_Run->DSC_Data DSC_Data->Combine Report Determine Onset Decomposition Temperature and Hazard Potential Combine->Report

Workflow for DSC and TGA analysis.

Interpreting the Results:

  • TGA: The onset temperature of mass loss gives you a clear indication of when the compound begins to break down into volatile fragments.

  • DSC: Look for the onset temperature of any significant exothermic (heat-releasing) event. A large, sharp exotherm indicates a rapid, potentially hazardous decomposition. In the pharmaceutical industry, an onset temperature below 150-200°C can be a cause for concern during process development.[9][13]

Q6: What are the potential thermal decomposition pathways and products?

Based on the structure, several decomposition pathways are plausible under thermal stress. The primary pathway is likely to involve the strained cyclopropyl ring.

Proposed Decomposition Pathway:

A likely thermal rearrangement is a vinylcyclopropane-like rearrangement, where the cyclopropyl ring opens to form an unsaturated isomer. This is often followed by further fragmentation.

G cluster_2 Proposed Thermal Decomposition A 3-(2-Methylcyclopropyl)- 3-oxopropanenitrile B [Ring Opening] A->B C Unsaturated Isomer (e.g., 5-cyano-3-hexen-2-one) B->C D [Fragmentation] C->D E Smaller Volatile Molecules (e.g., CO, HCN, hydrocarbons) D->E

Potential thermal decomposition pathway.

Detection of Decomposition Products:

  • Headspace GC-MS: This is an excellent technique to identify volatile decomposition products. Heat a small sample in a sealed vial and inject the vapor phase (headspace) into the GC-MS.

  • LC-MS: To identify less volatile, larger decomposition products or isomers, dissolve a heated sample and analyze it by LC-MS.

References

  • SKZ Industrial Co., Limited. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • Henven. (2024, March 13). What Is the Difference Between DSC and TGA?
  • PubMed. (2004, January 15). Strategies for dealing with reactive intermediates in drug discovery and development.
  • Sterling Pharma Solutions. Hazardous chemistry in API development and manufacturing.
  • Prime Process Safety Center. (2025, September 10). Reactive Chemical Testing in the Pharmaceutical Industry.
  • CAMEO Chemicals | NOAA. METHYLGLUTARNITRILE (NITRILES, TOXIC, N.O.S.).
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2).
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
  • Organic Chemistry Portal. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles.
  • Google Patents. PROCESS FOR THE PREPARATION OF beta-ketonitriles.

Sources

Removing unreacted starting materials from 3-(2-Methylcyclopropyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-302-MCP Status: Active Subject: Removal of Unreacted Starting Materials (Esters/Nitriles) from Beta-Ketonitrile Intermediates

Diagnostic & Strategy: The Decision Matrix

Before initiating purification, you must characterize the crude mixture.[1] The primary impurity in the synthesis of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile is typically the unreacted ester starting material (e.g., methyl 2-methylcyclopropanecarboxylate) or the solvent/reactant acetonitrile.

Critical Warning: The cyclopropyl moiety is thermodynamically unstable.[1] It possesses significant ring strain (~27.5 kcal/mol).[1] Exposure to strong mineral acids (pH < 1) or excessive heat (>100°C) can trigger ring-opening or rearrangement to dihydrofuran derivatives [1].[1]

Purification Strategy Selector
Impurity Profile Recommended Protocol Purity Target Risk Factor
High Ester Content (>5%) Protocol A: Selective Alkali Extraction >95%Low (if pH controlled)
Trace Impurities (<5%) Protocol B: Flash Chromatography >99%Medium (Silica acidity)
Solvent/Volatiles Protocol C: High-Vacuum Stripping N/ALow (Keep <40°C)
Protocol A: Selective Alkali Extraction (The Workhorse)

Theory of Operation: This method exploits the acidity of the


-protons in the beta-ketonitrile (pKa ~9–11) [2]. The unreacted ester starting material lacks these acidic protons.[1] By converting the product into its water-soluble enolate salt, we can partition it into the aqueous phase, leaving the non-acidic ester impurity in the organic phase.

Reagents Required:

  • Solvent: Toluene or Diethyl Ether (Et2O)[1]

  • Base: 10% w/v Aqueous Sodium Carbonate (

    
    ) or 1M NaOH (Use with caution, see Step 2)
    
  • Acid: 1M Acetic Acid or dilute HCl (Keep T < 10°C)

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in Toluene (preferred for phase separation) or Et2O .[1] Use 10 mL solvent per gram of crude.[1]

  • Enolate Formation (Extraction):

    • Wash the organic layer with 10%

      
        (2x volume).[1]
      
    • Technical Insight: The product deprotonates and moves to the Aqueous Layer .[1] The unreacted ester remains in the Organic Layer .[1]

    • Caution: Avoid concentrated NaOH.[1] While effective, it risks hydrolyzing the nitrile group or the cyclopropyl ring if left too long.[1]

  • Phase Separation:

    • Collect the Aqueous Layer (contains Product).[1]

    • Discard the Organic Layer (contains Impurities).[1]

  • Regeneration (Acidification):

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly add 1M Acetic Acid or dilute HCl dropwise until pH reaches ~5–6.[1]

    • Critical: Do not drop pH below 3.[1] Strong acidic environments promote cyclopropyl ring opening (homoconjugate addition) [3].[1][2]

  • Final Isolation:

    • Extract the cloudy aqueous mixture with Ethyl Acetate (EtOAc) (3x).[1]

    • Dry combined organics over

      
      , filter, and concentrate in vacuo (<40°C).
      

ExtractionWorkflow Start Crude Mixture (Product + Ester Impurity) Step1 Dissolve in Toluene Start->Step1 Step2 Wash with 10% Na2CO3 Step1->Step2 Separation Phase Separation Step2->Separation OrgLayer Organic Layer (Contains Ester Impurity) Separation->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Product Enolate) Separation->AqLayer Bottom Phase Discard to Waste Discard to Waste OrgLayer->Discard to Waste Acidify Acidify to pH 5-6 (0°C, Dilute Acid) AqLayer->Acidify Extract Extract into EtOAc Dry & Concentrate Acidify->Extract Final Pure Product (>95%) Extract->Final

Figure 1: Selective Alkali Extraction workflow separating non-acidic impurities from the acidic beta-ketonitrile.

Protocol B: Flash Chromatography (The Polishing Step)

If Protocol A yields <98% purity, or if the impurity profile includes polar side-products (e.g., amides from nitrile hydrolysis), use silica gel chromatography.[1]

System Parameters:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Note: Silica is slightly acidic; minimize column residence time.[1]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1]

Gradient Step Hexane % EtOAc % Target Elution
Equilibration 95%5%Column Conditioning
Loading 90%10%Non-polar impurities (Esters)
Elution 80%20%Target Product
Flush 50%50%Polar byproducts

Visualization:

  • UV: 254 nm (Weak absorption due to lack of conjugation, but enol form may show).[1]

  • Stain:

    
     (Oxidizes the active methylene/enol) or Anisaldehyde.[1]
    
Troubleshooting & FAQs

Q1: I see a new impurity appearing after acidic workup. What happened? A: You likely opened the cyclopropyl ring.[1] This occurs if the pH drops below 3 or if the mixture gets too warm during acidification.[1] The cyclopropyl ring acts as a


-donor; protonation of the carbonyl oxygen facilitates nucleophilic attack on the ring, leading to ring-opened alkenes or dihydrofurans [3].
  • Fix: Use Acetic Acid instead of HCl. Keep temperature strictly at 0°C.

Q2: My yield is low after extraction. Is the product stuck in the water? A: Beta-ketonitriles can be quite polar. If the aqueous layer was not acidified sufficiently (pH > 7), the product remains as a salt.[1] If acidified correctly but still low yield, "salt out" the aqueous layer by saturating it with NaCl before the final EtOAc extraction.[1]

Q3: Can I distill this compound? A: Only under high vacuum (<1 mmHg). Beta-ketonitriles are thermally labile.[1] Excessive heat can cause polymerization or degradation.[1] If you must distill, use a wiped-film evaporator to minimize thermal history.[1]

Q4: The NMR shows enol and keto forms. Is this an impurity? A: No. Beta-ketonitriles exist in equilibrium.[1]



In 

, you may see the enol proton (broad singlet >12 ppm) and split signals for the cyclopropyl group.[1] This is normal behavior for this class of compounds [2].[1]
References
  • BenchChem. (2025).[1][2] How to avoid ring-opening of cyclopropyl ketones during reaction. Retrieved from [1]

  • Ji, Y., et al. (2006).[1] A High-Yielding Preparation of β-Ketonitriles.[3] Organic Letters.[1][3][4] Retrieved from

  • Google Patents. (2003).[1] EP1352898B1 - Process for producing beta-ketonitrile compound.[3] Retrieved from [1]

  • PubChem. (2025).[1][5] 3-cyclopropyl-3-oxopropanenitrile Compound Summary. National Library of Medicine.[1] Retrieved from [1]

Sources

Validation & Comparative

Comparative Analysis of FTIR Modalities for High-Resolution Detection of Nitrile and Ketone Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Nitrile (


) and Ketone (

) Functional Group Analysis Date: October 26, 2023

Executive Summary

In the structural characterization of pharmaceutical intermediates, the simultaneous detection of nitrile and ketone moieties presents a unique spectroscopic challenge. While the nitrile group occupies the spectral "silent region" (


), the ketone carbonyl stretches (

) often suffer from overlap with amides, esters, or solvent residuals.

This guide compares the two dominant sampling modalities: Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) .[1] While ATR offers superior throughput and reproducibility for routine screening, Transmission FTIR remains the requisite "Gold Standard" for resolution-critical structural confirmation and library matching due to the absence of anomalous dispersion artifacts.

Spectral Landscape: The Target Moieties

Before selecting a modality, the analyst must understand the vibrational physics of the target groups.

A. The Nitrile Group ( )[2]
  • Region:

    
    .
    
  • Characteristics: This is a longitudinal stretching vibration involving a significant change in dipole moment.[2] It sits in a spectral region nearly void of other absorptions (the "ghost town" of IR), making it a high-confidence diagnostic marker.

  • Substituent Effects:

    • Saturated Alkyl Nitriles:

      
      .
      
    • Aromatic/Conjugated Nitriles: Shift to lower frequencies (

      
      ) due to resonance delocalization weakening the triple bond.
      
B. The Ketone Group ( )[3][4][5][6]
  • Region:

    
    .[3][4]
    
  • Characteristics: The carbonyl stretch is often the strongest peak in the spectrum due to the large permanent dipole of the

    
     bond.[2]
    
  • Substituent Effects:

    • Saturated Aliphatic Ketones:

      
      .[2][5][3][6]
      
    • Conjugated Ketones: Red-shifted to

      
      .
      
    • Ring Strain: Cyclic ketones (e.g., cyclobutanone) shift to higher frequencies (

      
      ).
      

Comparative Methodology

Method A: Attenuated Total Reflectance (ATR)[10][11][12][13][14][15]
  • Crystal Choice: Diamond (Single-bounce) or ZnSe.[7]

  • Mechanism: Uses an evanescent wave that penetrates the sample surface (

    
    ).
    
  • Best For: QC screening, raw material ID, aqueous samples.

Method B: Transmission (KBr Pellet)[1]
  • Matrix: Potassium Bromide (optical grade).

  • Mechanism: Direct beam transmission through a dilute solid solution.

  • Best For: Structural elucidation, impurity profiling, library validation.

Decision Logic Diagram

FTIR_Selection_Logic Start Sample Analysis Requirement Throughput High Throughput / QC? Start->Throughput Quant Trace Impurity / Exact Frequency Needed? Throughput->Quant No ATR Method: ATR (Diamond) (Fast, Surface Only) Throughput->ATR Yes Quant->ATR No KBr Method: Transmission (KBr) (High Res, Bulk) Quant->KBr Yes Process_ATR Correction Algorithm Required ATR->Process_ATR Data Processing Process_KBr Desiccated Environment Required KBr->Process_KBr Sample Prep

Figure 1: Decision matrix for selecting FTIR modality based on analytical requirements.

Performance Comparison Data

The following table summarizes the performance of both methods specifically for a compound containing nitrile and ketone groups.

FeatureATR (Diamond Crystal)Transmission (KBr Pellet)Critical Note
Sample Prep Time < 1 minute10–15 minutesKBr requires grinding and pressing.
Nitrile Signal (

)
Moderate IntensityHigh IntensityNitriles can be weak; ATR pathlength is short.
Ketone Position Accuracy Shifted Lower (by

)
True Position ATR peaks shift due to refractive index dispersion.
Band Intensity Ratio Distorted (Low

enhanced)
Linear (Beer-Lambert)ATR penetration depth (

) increases at lower wavenumbers.
Moisture Interference LowHighKBr is hygroscopic; water can obscure ketone region.
Sample Recovery Excellent (Wipe off)Impossible (Destructive)
The "ATR Shift" Phenomenon

Researchers must be aware that ATR spectra are not identical to Transmission spectra .[8]

  • Intensity Distortion: In ATR, penetration depth (

    
    ) is proportional to wavelength (
    
    
    
    ).[8] Therefore, peaks at lower wavenumbers (fingerprint region) appear relatively stronger than those at higher wavenumbers (e.g., Nitrile region) compared to transmission data.
  • Peak Shift (Anomalous Dispersion): Near strong absorption bands (like the Carbonyl

    
    ), the refractive index of the sample changes rapidly. This causes the peak maximum in ATR to shift slightly to a lower frequency (Red Shift) compared to transmission.
    

Experimental Protocols

Protocol A: High-Sensitivity Transmission (KBr)

Use this for publication-quality spectra or when the Nitrile peak is weak.

  • Preparation: Mix

    
     of the Compound with 
    
    
    
    of dry, spectroscopic-grade KBr powder.
  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size

    
     to avoid scattering/Christiansen effect).
    
  • Pressing: Transfer to a die set. Evacuate air (vacuum pump) for 2 minutes. Apply 8–10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Collect a background spectrum using a blank KBr pellet.

    • Place sample pellet in holder.

    • Scan parameters: 32 scans,

      
       resolution.
      
  • Validation: Check the

    
     region. A broad "hump" indicates wet KBr. Dry the pellet in an oven if necessary.
    
Protocol B: Rapid ATR Analysis

Use this for reaction monitoring or QC.

  • Cleaning: Clean the diamond crystal with isopropanol. Collect an air background.

  • Loading: Place

    
     of solid Compound (or 
    
    
    
    liquid) directly onto the crystal center.
  • Contact: Lower the pressure arm (anvil) until the "slip-clutch" clicks or optimal force is reached. Crucial: Poor contact weakens the Nitrile peak significantly.

  • Acquisition: Scan 16–32 times at

    
     resolution.
    
  • Post-Processing (Mandatory): Apply "ATR Correction" in your software (e.g., OMNIC, OPUS) to correct for penetration depth variations before comparing to library spectra.

Mechanistic Diagram: Optical Pathways

Understanding the physical difference explains the data discrepancies.

Optical_Pathways cluster_trans Transmission (KBr) cluster_atr ATR (Reflection) Source1 IR Source Sample1 Sample (Bulk) Uniform Pathlength Source1->Sample1 Passes Through Detector1 Detector Sample1->Detector1 Absorption Source2 IR Source Crystal High RI Crystal (Diamond/ZnSe) Source2->Crystal Sample2 Sample (Surface) Evanescent Wave Interaction Crystal->Sample2 Internal Reflection Detector2 Detector Crystal->Detector2

Figure 2: Comparison of optical pathways. Note that ATR relies on surface interaction, while Transmission interrogates the bulk.

Expert Troubleshooting & Interpretation

The "Fermi Resonance" Trap

In certain ketone structures (especially lactones or acid chlorides, but occasionally strained ketones), you may see a "doublet" near


.
  • Cause: This is often Fermi Resonance —an interaction between the fundamental carbonyl stretch and the first overtone of a bending vibration.

  • Resolution: Do not confuse this with two distinct carbonyl species. Check if the splitting collapses in different solvents (if doing liquid cell analysis).

Atmospheric Suppression

The Nitrile peak (


) is perilously close to the asymmetric stretching region of atmospheric 

(

).
  • Risk: Poor background subtraction can result in "derivative-shaped" noise that obscures weak nitrile signals.

  • Fix: Ensure the sample compartment is purged with dry nitrogen, or use "Atmospheric Suppression" algorithms during data processing.

Discrimination of Overlaps

If the Ketone peak (


) is obscured by an Amide I band (

):
  • Use Second Derivative Spectroscopy: Calculate the 2nd derivative of the spectrum. This mathematical operation narrows the bands and can resolve the shoulder of a ketone hidden under a broader amide peak.

References

  • Smith, B. C. (2019).[9] Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Link

  • Thermo Fisher Scientific . (n.d.). Advanced ATR Correction Algorithm. Thermo Fisher Knowledge Base. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
  • Specac . (n.d.). FTIR: Transmission vs ATR spectroscopy. Specac Application Notes. Link

  • Pike Technologies . (n.d.). Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Link

Sources

Comparative Guide: Validating Assay Methods for 3-(2-Methylcyclopropyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Methylcyclopropyl)-3-oxopropanenitrile is a critical beta-ketonitrile building block used in the synthesis of high-value pharmaceutical heterocycles (e.g., pyrazoles, pyrimidines) and agrochemicals.[1] Its structural complexity—specifically the keto-enol tautomerism of the beta-ketonitrile moiety and the cis/trans stereoisomerism of the 2-methylcyclopropyl ring—presents unique analytical challenges.

This guide compares three primary assay methodologies: HPLC-UV/DAD , GC-FID , and qNMR .[1] While qNMR serves as the absolute reference for primary standard qualification, HPLC-UV emerges as the validated "Gold Standard" for routine quality control (QC) due to its ability to resolve stereoisomers and handle the compound's thermal sensitivity.

Part 1: Chemical Profile & Analytical Challenges[1]

Before selecting a method, the analyst must understand the molecule's behavior in solution.

FeatureChemical ContextAnalytical Implication
Structure Beta-ketonitrileSubject to keto-enol tautomerism .[1] In neutral solvents, this equilibrium causes peak splitting or severe tailing in HPLC.[1]
Stereochemistry 2-Methylcyclopropyl groupExists as cis and trans diastereomers.[1][2] These have distinct physical properties and biological activities.[1] The assay must separate them.
Stability Activated methyleneSusceptible to decarboxylation under high heat (GC risk) or hydrolysis in strong base.[1]
Chromophore Carbonyl + NitrileWeak UV absorption.[1] Detection requires low UV (210–220 nm) or DAD optimization.[1]

Part 2: Comparative Analysis of Assay Methods

Method A: HPLC-UV/DAD (Recommended for QC)[1]
  • Principle: Reversed-phase chromatography with acidic buffering.[1]

  • Pros: Excellent precision; separates cis/trans isomers; no thermal degradation; robust.[1]

  • Cons: Requires solvent waste disposal; longer run times than GC.[1]

  • Verdict: The Industry Standard.

Method B: GC-FID (Alternative for Process Control)[1]
  • Principle: Volatilization and flame ionization detection.

  • Pros: High resolution; universal carbon detection; fast.[1]

  • Cons: High Risk. Beta-ketonitriles can decarboxylate in the injector port.[1] Requires derivatization (e.g., silylation) for accurate quantitation, adding a step.

  • Verdict: Use only for residual solvent analysis or if thermal stability is proven.[1]

Method C: qNMR (Primary Standard Qualification)[1]
  • Principle: Proton (

    
    H) quantitative NMR using an internal standard (e.g., Maleic Acid).
    
  • Pros: Absolute purity determination; no reference standard of the analyte needed.

  • Cons: Low sensitivity (LOD is high); expensive instrumentation; not suitable for high-throughput QC.[1]

  • Verdict: Use only to assign purity to the Reference Standard used in Method A.

Part 3: Deep Dive – The Validated HPLC Protocol

This section details the optimized protocol for Method A , designed to satisfy ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl (for enhanced isomer selectivity).[1]

  • Column Temp: 30°C (Control is critical for isomer resolution).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Note: Acid suppresses enol ionization, sharpening the peak.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 215 nm (Reference 360 nm).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
10.04060Elution of Isomers
12.01090Wash
12.19010Re-equilibration
15.09010Stop
Workflow Visualization

AssayWorkflow cluster_check System Suitability Check Sample Sample Preparation (1 mg/mL in Diluent) Inject HPLC Injection (10 µL) Sample->Inject Sep Separation (Acidic Mobile Phase) Inject->Sep Detect UV Detection (215 nm) Sep->Detect Data Data Processing (Integration of Cis/Trans) Detect->Data Resolution Resolution (Rs) Cis vs Trans > 1.5? Data->Resolution

Figure 1: Standardized HPLC Assay Workflow ensuring isomer resolution.

Part 4: Experimental Validation Data (Representative)

The following data represents typical performance metrics for this beta-ketonitrile assay, validated against ICH Q2(R1) standards.

Specificity & Isomer Resolution

The method must distinguish the cis-isomer (impurity or active) from the trans-isomer.[1]

  • Requirement: Resolution (

    
    ) > 1.5 between isomers.[1]
    
  • Observation: Trans-isomer typically elutes later due to planar steric fit on C18 columns.[1]

Linearity & Range

Evaluated over 50% to 150% of the target concentration (0.5 mg/mL).

ParameterResultAcceptance Criteria
Regression (

)
0.9998

Slope 34502N/A
Y-Intercept -12.5Statistical equivalence to 0
Range 0.25 – 0.75 mg/mLLinear response
Accuracy (Recovery)

Spike recovery studies at 80%, 100%, and 120% levels.

Spike LevelRecovery (%)RSD (%)
80% 99.40.5
100% 100.20.3
120% 100.10.4
Global Mean 99.9% < 2.0%
Robustness (pH Sensitivity)

Because of the keto-enol tautomerism, pH control is the most critical robustness parameter.

Robustness Start Robustness Test: pH Variation pH_Low pH 2.3 (Acidic) Start->pH_Low pH_Mid pH 2.5 (Target) Start->pH_Mid pH_High pH 6.0 (Neutral) Start->pH_High Result_Good Sharp Peak (Keto form dominant) pH_Low->Result_Good pH_Mid->Result_Good Result_Bad Peak Splitting/Tailing (Enol/Keto exchange) pH_High->Result_Bad FAILURE MODE

Figure 2: Impact of Mobile Phase pH on Beta-Ketonitrile Peak Shape.

Part 5: Senior Scientist’s Troubleshooting Notes

1. The "Ghost" Peak (Blank Interference):

  • Issue: A peak appears at the same retention time as the analyte in the blank injection.[3]

  • Cause: Carryover is common with nitriles.[1]

  • Fix: Implement a needle wash with 50:50 Acetonitrile:Water.[1] Ensure the gradient has a sufficient "wash" step (90% B) after the main peak elutes.

2. Integrating the Isomers:

  • Insight: If your synthesis produces a racemic mixture of cis and trans, you must decide if the assay reports "Total Purity" (Sum of Areas) or "Isomer Specific Purity."

  • Protocol: For "Total Assay," sum the areas of the cis and trans peaks only if their Response Factors (RF) are identical. Validation must prove RF equivalence by isolating pure isomers (via Prep-HPLC) and running linearity curves for both.[1]

3. Sample Diluent Selection:

  • Avoid: Pure acetonitrile as a diluent can sometimes cause peak distortion upon injection due to strong solvent effects.[1]

  • Recommend: Dissolve sample in 50:50 Water:Acetonitrile to match the starting mobile phase conditions.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4][5]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for column selection logic).

  • PubChem. (n.d.).[1] 3-(2-Methylcyclopropyl)-3-oxopropanenitrile Compound Summary. National Center for Biotechnology Information.[1] [1]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][5] U.S. Food and Drug Administration.[1][6]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylcyclopropyl)-3-oxopropanenitrile
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Reactant of Route 2
3-(2-Methylcyclopropyl)-3-oxopropanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.